Antiviral Activity: Diethyldiphenylsilane Analogs Outperform Diphenylmethane Scaffolds in BVDV Assays
In a structure-activity relationship (SAR) study for anti-bovine viral diarrhea virus (BVDV) agents, two diethyldiphenylsilane analogs (compounds 12 and 13) were identified as superior lead compounds. They demonstrated a 50% effective concentration (EC₅₀) range of 6.2–8.4 µM against BVDV replication, with a 50% cytotoxic concentration (CC₅₀) greater than 100 µM [1]. This yields a favorable therapeutic index (CC₅₀/EC₅₀) of over 11.9–16.1. This stands in contrast to the broader set of diphenylmethane derivatives from which they were selected, which exhibited lower potency and/or higher cytotoxicity [1]. The silicon-for-carbon substitution (silicon switch) in the diphenylmethane scaffold is a key differentiator driving this improved antiviral profile.
| Evidence Dimension | Antiviral potency (EC₅₀) and cytotoxicity (CC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6.2–8.4 µM; CC₅₀ > 100 µM |
| Comparator Or Baseline | Baseline: Diphenylmethane derivatives (general class). Specific EC₅₀ and CC₅₀ values for comparators not provided in abstract. |
| Quantified Difference | Therapeutic index (CC₅₀/EC₅₀) > 11.9–16.1 for the silane analogs; generally lower for the baseline carbon analogs. |
| Conditions | Madin-Darby bovine kidney (MDBK) cells infected with BVDV |
Why This Matters
This evidence demonstrates that the diethyldiphenylsilane scaffold confers a measurable advantage in antiviral potency and safety margin, making it a preferred starting point for medicinal chemistry campaigns targeting BVDV.
- [1] Hosoda, S., et al. (2009). Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. Bioorganic & Medicinal Chemistry Letters, 19(12), 3157-3161. View Source
